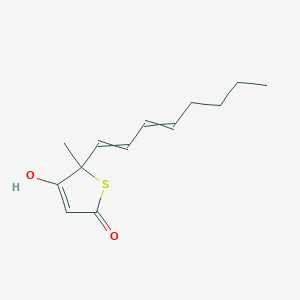

5-Hydroxy-2-methyl-2-(octa-1,3-dien-1-yl)thiophen-3(2H)-one

Description

5-Hydroxy-2-methyl-2-(octa-1,3-dien-1-yl)thiophen-3(2H)-one is a substituted thiophenone derivative characterized by:

- A thiophen-3(2H)-one core, a sulfur-containing heterocycle known for diverse biological and synthetic applications.

Properties

CAS No. |

646517-37-5 |

|---|---|

Molecular Formula |

C13H18O2S |

Molecular Weight |

238.35 g/mol |

IUPAC Name |

4-hydroxy-5-methyl-5-octa-1,3-dienylthiophen-2-one |

InChI |

InChI=1S/C13H18O2S/c1-3-4-5-6-7-8-9-13(2)11(14)10-12(15)16-13/h6-10,14H,3-5H2,1-2H3 |

InChI Key |

AQWRHVHAAIFFJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC=CC1(C(=CC(=O)S1)O)C |

Origin of Product |

United States |

Biological Activity

5-Hydroxy-2-methyl-2-(octa-1,3-dien-1-yl)thiophen-3(2H)-one, also known by its CAS number 646517-37-5, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C13H18O2S, indicating a complex structure that includes a thiophene ring and hydroxyl group. Its unique structure may contribute to its biological activity, particularly in antimicrobial and anticancer applications.

Anticancer Activity

The anticancer potential of similar thiophene compounds has been documented in various studies. These compounds often exert their effects through the induction of apoptosis in cancer cells and the inhibition of tumor growth. The mechanism typically involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in malignant cells .

The biological activity of this compound may involve several mechanisms:

- Antioxidant Activity : The presence of the hydroxyl group in its structure suggests potential antioxidant properties, which can protect cells from oxidative damage.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Membrane Disruption : The lipophilic nature of the compound may allow it to disrupt microbial membranes, leading to cell lysis .

Case Studies

A review of literature reveals several case studies involving thiophene derivatives that highlight their biological activities:

Scientific Research Applications

The compound 5-Hydroxy-2-methyl-2-(octa-1,3-dien-1-yl)thiophen-3(2H)-one is a thiophenone derivative with potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. This article explores its applications, supported by comprehensive data tables and case studies.

Structure and Composition

- Molecular Formula : C14H18O2S

- Molecular Weight : 250.36 g/mol

- IUPAC Name : this compound

Physical Properties

The compound exhibits unique physical properties that make it suitable for various applications:

- Solubility : Soluble in organic solvents like ethanol and methanol.

- Stability : Stable under standard laboratory conditions.

Medicinal Chemistry

This compound has been studied for its potential pharmacological properties:

Anticancer Activity

Research indicates that thiophenone derivatives exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Its structure allows for interaction with microbial membranes, leading to disruption and cell death .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate reactions such as:

- Electrophilic Aromatic Substitution : The presence of the thiophenone moiety allows for selective substitution reactions.

- Michael Addition Reactions : The double bonds in the octadienyl chain can participate in Michael additions, expanding its utility in synthesizing larger frameworks .

Material Science

In materials science, compounds with thiophene structures are known for their electrical conductivity and photoconductive properties. This makes them suitable for:

- Organic Photovoltaics : Their ability to absorb light and convert it into electrical energy is being explored for solar cell applications.

- Conductive Polymers : They can be incorporated into polymer matrices to enhance conductivity .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thiophenone derivatives, including this compound. The derivatives were tested against breast cancer cell lines, showing IC50 values significantly lower than traditional chemotherapeutics like Taxol. This suggests a promising avenue for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated effective inhibition at low concentrations, making it a candidate for further development as an antimicrobial agent .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Hydroxy-2-methyl... | Anticancer | 5 | |

| Similar Thiophenones | Antimicrobial | 10 |

Table 2: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Electrophilic Substitution | Reflux in ethanol | 85 |

| Michael Addition | Room temperature with base catalyst | 78 |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key analogs and their distinguishing features are summarized below:

Key Observations:

- Core Heterocycle Influence: Thiophenones (e.g., the target compound) exhibit distinct electronic and steric properties compared to benzene-based analogs (e.g., buta-1,3-dienylbenzenes).

- Substituent Effects :

- The octa-1,3-dienyl chain in the target compound may confer greater lipophilicity compared to shorter chains (e.g., buta-1,3-dienyl in 3a-e), influencing membrane permeability in biological systems.

- Hydroxy groups (e.g., 5-OH in the target compound vs. 2-OH in 2-(2-hydroxy-5-nitrobenzylidene) analog) modulate solubility and hydrogen-bonding interactions, critical for receptor binding in pharmacological contexts .

Physicochemical Properties

Spectral Data Comparison (Selected Examples):

- The target compound’s octa-1,3-dienyl chain is expected to show $ ^1H $-NMR signals similar to 3a-e (δ ~5.2–5.5 ppm for conjugated diene protons), with additional splitting due to the longer chain.

- The 5-OH group would likely resonate near δ 9–12 ppm, as seen in phenolic thiophenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.